4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H18BrN3O . The InChI code is 1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14 (15)20-17 (21)19-11-12-10-13 (18)7-8-16 (12)22/h3-8,10,22H,2,9,11H2,1H3, (H,19,20) . The Canonical SMILES is CCCN1C2=CC=CC=C2N=C1NCC3=C (C=CC (=C3)Br)O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 360.2 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass is 359.06332 g/mol . The Topological Polar Surface Area is 50.1 Ų .Scientific Research Applications
Synthesis of Novel Compounds : Compounds similar to 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol have been synthesized and studied for their structural properties. For instance, Sun Ducheng synthesized 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, examining its structure and conversion process through various spectroscopic methods (Sun Ducheng, 2012).
Photodynamic Therapy for Cancer Treatment : A study by M. Pişkin, E. Canpolat, and Ö. Öztürk highlighted the use of a compound related to 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol in photodynamic therapy, showcasing its potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Neuropeptide Y Y1 Receptor Antagonists : Research by H. Zarrinmayeh et al. involved synthesizing novel benzimidazoles for potential use as neuropeptide Y Y1 receptor antagonists, aiming at developing anti-obesity drugs (Zarrinmayeh et al., 1998).
Fluorescent and Colorimetric pH Probes : R. Diana et al. synthesized a fluorescent and colorimetric pH probe using a benzothiazole moiety, demonstrating its application in monitoring pH changes and potentially for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Zinc Ion Detection : S. Dey et al. developed a fluorescence sensor for Zn2+ ions, showcasing the ability of related compounds to detect specific metal ions sensitively and selectively (Dey et al., 2016).
Carbonic Anhydrase Inhibition : A study by H. Gul et al. focused on synthesizing phenolic mono and bis Mannich bases containing benzimidazole for inhibiting human carbonic anhydrase isoforms hCA I and II (Gul, Yazıcı, Tanc, & Supuran, 2016).
DNA Topoisomerase I Inhibitors : A. S. Alpan, H. Gunes, and Z. Topçu synthesized benzimidazole derivatives and evaluated their effects as inhibitors of mammalian type I DNA topoisomerases (Alpan, Gunes, & Topçu, 2007).
properties
IUPAC Name |
4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHQUMYYTLJGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361848 | |
Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
CAS RN |
384351-72-8 | |
Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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